molecular formula C22H28N2O3S B11349963 1-(benzylsulfonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

Cat. No.: B11349963
M. Wt: 400.5 g/mol
InChI Key: SBQSVRWVBUGOGX-UHFFFAOYSA-N
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Description

1-PHENYLMETHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylmethanesulfonyl group, and a trimethylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYLMETHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of piperidine-4-carboxamide with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-PHENYLMETHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-PHENYLMETHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-PHENYLMETHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-PHENYLMETHANESULFONYL-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-16-13-17(2)21(18(3)14-16)23-22(25)20-9-11-24(12-10-20)28(26,27)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,23,25)

InChI Key

SBQSVRWVBUGOGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C

Origin of Product

United States

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